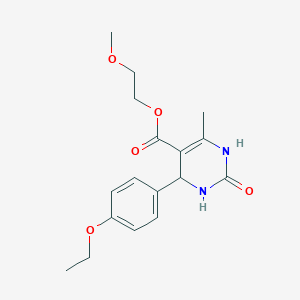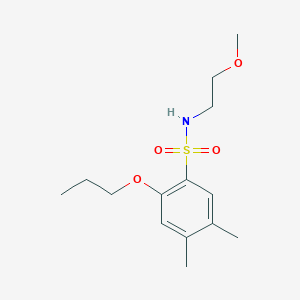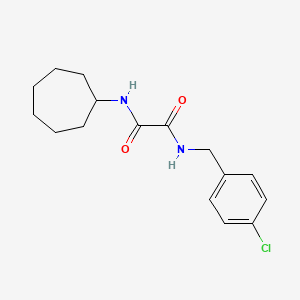![molecular formula C17H19ClO3 B5059289 2-chloro-1-[2-(4-ethoxyphenoxy)ethoxy]-4-methylbenzene](/img/structure/B5059289.png)
2-chloro-1-[2-(4-ethoxyphenoxy)ethoxy]-4-methylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-1-[2-(4-ethoxyphenoxy)ethoxy]-4-methylbenzene is a chemical compound that belongs to the family of beta-blockers. It is often used in scientific research to study the effects of beta-blockers on the human body.
Mecanismo De Acción
The mechanism of action of 2-chloro-1-[2-(4-ethoxyphenoxy)ethoxy]-4-methylbenzene involves the inhibition of beta-adrenergic receptors in the heart and blood vessels. This leads to a decrease in heart rate and blood pressure, which can be beneficial in the treatment of cardiovascular diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-chloro-1-[2-(4-ethoxyphenoxy)ethoxy]-4-methylbenzene include a decrease in heart rate, blood pressure, and cardiac output. It also leads to a decrease in the release of renin and aldosterone, which can be beneficial in the treatment of hypertension and heart failure.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-chloro-1-[2-(4-ethoxyphenoxy)ethoxy]-4-methylbenzene in lab experiments is its selectivity for beta-adrenergic receptors. This allows researchers to study the effects of beta-blockers on the cardiovascular system without interfering with other physiological processes. However, one of the limitations of using this compound is its potential toxicity and side effects, which can impact the results of lab experiments.
Direcciones Futuras
There are several future directions for the use of 2-chloro-1-[2-(4-ethoxyphenoxy)ethoxy]-4-methylbenzene in scientific research. One direction is to study its effects on other physiological processes, such as the immune system and the nervous system. Another direction is to develop new beta-blockers that are more selective and have fewer side effects than 2-chloro-1-[2-(4-ethoxyphenoxy)ethoxy]-4-methylbenzene. Additionally, researchers can study the potential use of this compound in the treatment of other diseases, such as anxiety and migraine.
In conclusion, 2-chloro-1-[2-(4-ethoxyphenoxy)ethoxy]-4-methylbenzene is a useful compound in scientific research for studying the effects of beta-blockers on the cardiovascular system. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions provide valuable insights into the potential use of beta-blockers in treating various diseases.
Métodos De Síntesis
The synthesis method of 2-chloro-1-[2-(4-ethoxyphenoxy)ethoxy]-4-methylbenzene involves the reaction of 4-ethoxyphenol with epichlorohydrin to form 2-(4-ethoxyphenoxy)ethanol. This intermediate is then reacted with 4-methylphenol and hydrochloric acid to form the final product.
Aplicaciones Científicas De Investigación
2-chloro-1-[2-(4-ethoxyphenoxy)ethoxy]-4-methylbenzene is commonly used in scientific research to study the effects of beta-blockers on the cardiovascular system. It is often used in animal studies to determine the efficacy and safety of beta-blockers in treating various cardiovascular diseases, such as hypertension and heart failure.
Propiedades
IUPAC Name |
2-chloro-1-[2-(4-ethoxyphenoxy)ethoxy]-4-methylbenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClO3/c1-3-19-14-5-7-15(8-6-14)20-10-11-21-17-9-4-13(2)12-16(17)18/h4-9,12H,3,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNUCCAAHDCZQJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)OCCOC2=C(C=C(C=C2)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-1-[2-(4-ethoxyphenoxy)ethoxy]-4-methylbenzene | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-4-biphenylcarboxamide](/img/structure/B5059210.png)


![N-cyclohexyl-2-{[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-methylacetamide](/img/structure/B5059225.png)
![2-[3-(4-allyl-2-methoxyphenoxy)propoxy]benzaldehyde](/img/structure/B5059240.png)
![4-{3-methyl-4-[(4-methylphenyl)ethynyl]-2-phenyl-2H-chromen-2-yl}morpholine](/img/structure/B5059243.png)
![3-[(4-fluorophenyl)amino]-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5059247.png)
![5-({[2-(trifluoromethyl)phenyl]amino}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5059256.png)
![N-benzyl-6-(1-pyrrolidinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B5059267.png)

![4-methoxy-N-(1-{1-[(1-methyl-1H-pyrazol-5-yl)carbonyl]-4-piperidinyl}-1H-pyrazol-5-yl)benzamide](/img/structure/B5059271.png)
![N~1~-[2-(benzylthio)ethyl]-N~2~-(2-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5059277.png)

![5-{[5-(4-morpholinyl)-2-furyl]methylene}-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B5059304.png)